3-(pyridine-3-carbonyl)-1H-indole
Description
Significance of Indole (B1671886) and Pyridine (B92270) Heterocycles in Contemporary Organic Synthesis
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are of immense importance in chemistry and biology. wikipedia.org Among these, indole and pyridine rings are particularly prominent.
Indole , a fused bicyclic system consisting of a benzene (B151609) ring and a pyrrole (B145914) ring, is a structural motif found in a vast array of natural products and synthetic molecules with significant biological activity. wikipedia.orgnih.gov It is a key component of the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin (B10506) and the plant hormone indole-3-acetic acid. nih.govlibretexts.org The indole nucleus is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Consequently, the development of new methods for synthesizing and functionalizing indoles remains a vibrant area of research. nih.govnih.gov
Pyridine , an aromatic six-membered ring containing one nitrogen atom, is another cornerstone of heterocyclic chemistry. libretexts.org It is a structural component of many vital biomolecules, including the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and its phosphorylated form (NADP), which are crucial coenzymes in metabolic redox reactions. libretexts.org The nitrogen atom in pyridine imparts basicity to the molecule, allowing it to be used as a catalyst and a base in various chemical reactions. libretexts.org Pyridine and its derivatives are integral to numerous pharmaceuticals and agrochemicals. The fusion of pyridine with other rings leads to structures with enhanced stability and diverse electronic and biological properties. ias.ac.in
The combination of these two important heterocycles within a single molecule, as seen in 3-(pyridine-3-carbonyl)-1H-indole, creates a hybrid structure with the potential for unique chemical and biological properties.
The 3-Acylindole Motif as a Versatile Synthetic Platform
The 3-acylindole scaffold, where an acyl group is attached to the C3 position of the indole ring, is a particularly valuable building block in organic synthesis. The C3 position of indole is the most common site for electrophilic substitution, making the introduction of an acyl group a relatively straightforward process. msu.edu
Once formed, the 3-acylindole motif serves as a versatile platform for further chemical transformations. The carbonyl group can undergo a variety of reactions, including:
Reduction to form alcohols.
Oxidation to introduce further functionality.
Condensation reactions with various nucleophiles to build more complex molecular architectures.
Participation in cyclization reactions to generate novel fused ring systems.
A notable example of the synthetic utility of this motif is the palladium-catalyzed acylation of free (N-H) indoles with nitriles, which provides an efficient route to 3-acylindoles. nih.gov This method highlights the ongoing efforts to develop novel and efficient ways to access this important class of compounds. The reactivity of the 3-acylindole core allows chemists to readily diversify the structure, leading to the synthesis of large libraries of compounds for screening in drug discovery and materials science.
Rationale for Academic Investigation of this compound as a Core Structure
The academic interest in this compound stems from the convergence of the significant properties of its constituent indole and pyridine rings, and the synthetic versatility of the 3-acylindole linkage. This specific arrangement of atoms creates a molecule with a high potential for biological activity and interesting chemical properties.
The rationale for its investigation can be summarized as follows:
Hybrid Pharmacophore: The molecule combines the structural features of both indole and pyridine, both of which are known to interact with a multitude of biological targets. This "hybrid" nature raises the possibility of novel or enhanced pharmacological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects.
Scaffold for Drug Discovery: The this compound core provides a rigid and well-defined three-dimensional structure that can be systematically modified. The indole nitrogen, the pyridine nitrogen, and the aromatic rings of both heterocycles offer multiple points for derivatization. This allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. For instance, derivatives of 1H-indole-3-carboxylic acid pyridine-3-ylamides have been synthesized and identified as potent and selective antagonists for the 5-HT2C receptor. nih.gov
Probing Biological Space: The synthesis and biological evaluation of derivatives of this compound allow researchers to probe the chemical space around this core structure. This exploration can lead to the identification of new molecular targets and a deeper understanding of the molecular mechanisms of action. Studies on similar structures, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, have demonstrated promising antibacterial activity. nih.gov
Development of Novel Synthetic Methodologies: The synthesis of this compound and its derivatives often requires the development of new and efficient synthetic methods. These can include multicomponent reactions and novel coupling strategies, which are of broad interest to the organic synthesis community. researchgate.net For example, a common synthetic route involves the condensation of indole with a derivative of pyridine-3-carboxylic acid.
Structure
3D Structure
Properties
IUPAC Name |
1H-indol-3-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14(10-4-3-7-15-8-10)12-9-16-13-6-2-1-5-11(12)13/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXSFCQXFHXFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301415 | |
| Record name | 1h-indol-3-yl(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37128-48-6 | |
| Record name | NSC143229 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1h-indol-3-yl(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Pyridine 3 Carbonyl 1h Indole and Its Structural Analogs
Retrosynthetic Disconnection Analysis of the 3-(Pyridine-3-carbonyl)-1H-indole Scaffold
Retrosynthetic analysis is a foundational technique in organic synthesis for devising synthetic pathways. By systematically deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors, a logical synthetic route can be formulated.
The core structure of this compound presents several logical points for disconnection. The most prominent of these are the C-C bond linking the carbonyl group to the indole (B1671886) C3 position and the C-N bonds within the indole's pyrrole (B145914) ring.
Disconnection 1 (C3-CO Bond): The most straightforward disconnection cleaves the carbon-carbon bond between the indole C3 position and the carbonyl carbon. This is a classic Friedel-Crafts-type disconnection. This break simplifies the molecule into two key fragments: an indole synthon and a nicotinoyl (pyridine-3-carbonyl) synthon. This approach is highly common for 3-acylindoles. acs.org
Disconnection 2 (Indole C2-C3 and N1-C(aryl) Bonds): More complex retrosynthetic strategies involve breaking the bonds that form the indole ring itself. For instance, in a Fischer indole synthesis-based disconnection, one could disconnect the N1-C2 and C3-C3a bonds, leading back to a substituted phenylhydrazine (B124118) and a pyridine-containing β-dicarbonyl compound. Another approach involves disconnecting the C2-C3 and the N1-aryl bond, a strategy seen in Larock indole synthesis, which would point towards an ortho-haloaniline derivative and a pyridine-substituted alkyne. mdpi.com
| Disconnection Strategy | Bond(s) Cleaved | Resulting Synthons | Relevant Synthetic Methods |
| Friedel-Crafts Type | C(indole)3–C(carbonyl) | Indolyl anion / Nucleophilic indole & Nicotinoyl cation / Electrophilic nicotinoyl group | Friedel-Crafts Acylation, Cross-Coupling |
| Fischer Indole Type | N1–C2, C3–C3a | Substituted Phenylhydrazine & Pyridine-containing β-keto-aldehyde | Fischer Indole Synthesis |
| Larock Annulation Type | C2–C3, N1–C(aryl) | o-Haloaniline & Pyridine-substituted Alkyne | Larock Indole Synthesis |
Following the disconnections, the theoretical synthons must be matched with their real-world chemical equivalents (reagents).
For the primary C3-CO disconnection, the synthons and their corresponding reagents are:
Indole Nucleophile: The indole ring, particularly at the C3 position, is inherently nucleophilic. The practical equivalent can be indole itself, an N-protected indole (like N-phenylsulfonylindole to enhance reactivity and selectivity), or an organometallic indole species such as indol-3-ylmagnesium bromide or a 3-indolylboronic acid. acs.org
Pyridine (B92270) Electrophile (Nicotinoyl Cation): The electrophilic nicotinoyl fragment requires an activated form of nicotinic acid. Common and effective reagent equivalents include nicotinoyl chloride (pyridine-3-carbonyl chloride), nicotinic anhydride, or nicotinic acid activated in situ with a peptide coupling agent.
For annulation-based disconnections, the precursors become more complex:
An o-alkynyl-aniline derivative and a pyridine-containing coupling partner could be used in a carbonylative annulation approach. beilstein-journals.org
For syntheses building the pyridine ring onto an indole core, precursors could include an indole-3-glyoxal derivative reacting with an ammonia (B1221849) source and a dicarbonyl compound in a Hantzsch-type pyridine synthesis.
| Synthon | Reagent Equivalent(s) |
| Indolyl Anion (at C3) | 1H-Indole, N-Protected Indole, Indol-3-ylmagnesium halide, 3-Indolylboronic acid |
| Nicotinoyl Cation | Nicotinoyl chloride, Nicotinic acid + Coupling Agent (e.g., EDCI), Nicotinic anhydride |
| o-Haloaniline | 2-Iodoaniline, 2-Bromoaniline |
| Pyridine-substituted alkyne | 3-Ethynylpyridine |
Direct Synthetic Routes to the this compound Core
Building upon the retrosynthetic analysis, several direct methodologies have been established for the construction of the this compound framework.
Palladium-catalyzed carbonylative reactions are powerful tools for constructing heterocyclic cores. beilstein-journals.org These methods introduce a carbonyl group from carbon monoxide (CO) gas while simultaneously forming the ring structure. rsc.org
A potential strategy for this compound involves the palladium-catalyzed carbonylative cyclization of a suitably substituted aniline (B41778) precursor. For example, a reaction could be designed starting from an N-protected 2-alkynyl-aniline where the alkyne substituent bears the pyridine ring. The palladium catalyst would coordinate to the alkyne, and subsequent insertion of carbon monoxide followed by reductive elimination would form the indole C2-C3 bond and install the carbonyl group at C3, directly yielding the target structure. Such cascade reactions offer high atom economy and build molecular complexity rapidly. nih.gov
This method represents one of the most direct and widely used strategies, corresponding to the primary retrosynthetic disconnection. The classical approach is the Friedel-Crafts acylation of indole. Due to the high nucleophilicity of the indole C3 position, the reaction proceeds readily.
The reaction typically involves:
Activation of Nicotinic Acid: Nicotinic acid is converted to a more reactive electrophile, most commonly the acid chloride, 1H-indole-3-carbonyl chloride . nih.gov This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Acylation Step: The activated nicotinoyl species is then reacted with indole. A Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is often employed to enhance the electrophilicity of the acylating agent, though acylation of highly nucleophilic N-protected indoles can sometimes proceed without a catalyst. acs.org
An alternative involves using coupling agents common in peptide synthesis, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to facilitate the direct condensation between indole and nicotinic acid.
| Acylation Method | Reagents | Typical Conditions |
| Friedel-Crafts Acylation | Indole, Nicotinoyl chloride, AlCl₃ | Anhydrous solvent (e.g., CS₂, CH₂Cl₂) |
| Direct Condensation | Indole, Nicotinic acid, EDCI, DMAP | Anhydrous DMF or CH₂Cl₂, Room Temp. |
Modern transition-metal-catalyzed cross-coupling reactions provide a versatile and functional-group-tolerant alternative for forging the C-C bond between the indole and pyridine moieties. mdpi.com
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of a 3-indolylboronic acid with an activated nicotinic acid derivative (e.g., nicotinoyl chloride). The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.
Carbonylative Suzuki-type Coupling: A highly efficient variant involves a three-component reaction. Here, an indole precursor, such as 3-iodo-1H-indole, is coupled with a pyridine-derived boronic acid under a carbon monoxide atmosphere. The palladium catalyst orchestrates the insertion of CO before the final cross-coupling step, constructing the ketone linkage in a single operation.
Ruthenium-Catalyzed Carbonylative Coupling: Specific methods have been developed for the direct C-H functionalization of indoles. A ruthenium-catalyzed carbonylative coupling of indole with a 3-halopyridine (e.g., 3-iodopyridine) could directly yield this compound. This approach avoids the pre-functionalization of the indole ring, making it a more atom-economical strategy. acs.org
| Cross-Coupling Reaction | Indole Partner | Pyridine Partner | Key Reagents |
| Suzuki-Miyaura | 3-Indolylboronic acid | Nicotinoyl chloride | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Carbonylative Coupling | 3-Iodo-1H-indole | Pyridine-3-boronic acid | Pd catalyst, CO gas, Base |
| C-H Carbonylative Coupling | 1H-Indole | 3-Iodopyridine | Ru catalyst, CO gas, oxidant |
Multicomponent and Tandem Reaction Sequences for this compound Derivatives
Multicomponent reactions (MCRs) and tandem (or domino/cascade) sequences represent a highly efficient and atom-economical approach to synthesizing complex molecules like this compound derivatives from simple starting materials in a single operation. These strategies are prized for their ability to rapidly generate molecular diversity.
One-Pot Condensations Facilitating the Construction of Indole-Pyridine Hybrids
One-pot multicomponent reactions are instrumental in the synthesis of indole-pyridine hybrids, offering a streamlined path to these valuable compounds. nih.gov A notable example involves the synthesis of 2-(1H-Indol-3-yl)-6-methoxy-4-aryl pyridine-3,5-dicarbonitrile (B74902) and related 2,2'-bipyridine (B1663995) derivatives. researchgate.net This is achieved through a one-pot reaction of an aldehyde, 3-cyanoacetyl indole, and malononitrile, often mediated by a Lewis acid like indium(III) chloride in a suitable solvent such as methanol (B129727) under reflux conditions. researchgate.net This method is valued for its high yields, short reaction times, and broad substrate scope. researchgate.net The general mechanism often involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to form the pyridine ring attached to the indole core. researchgate.net
Another approach utilizes a four-component reaction involving a hydrazine, a ketone, an alkyl-bromide, and a salicylaldehyde (B1680747) derivative, promoted by para-toluene sulfonic acid under mild conditions in environmentally friendly solvents like ethanol (B145695) and water. exeter.ac.uk This method proceeds through a Fischer Indolisation followed by a tandem alkylation-condensation cascade. exeter.ac.uk Such one-pot syntheses highlight the efficiency of building complex heterocyclic systems from readily available starting materials.
Cascade and Domino Reactions Utilizing 3-(1H-Indol-3-yl)-3-oxopropanenitriles and Related Substrates
Cascade and domino reactions, where a series of intramolecular reactions are triggered by a single event, provide an elegant route to complex indole derivatives. These reactions often utilize highly reactive intermediates derived from substrates like 3-(1H-indol-3-yl)-3-oxopropanenitriles.
For instance, a tandem sequential reaction involving nitriles, Reformatsky reagents, and 1,3-enynes can be employed to construct polysubstituted pyridines. nih.gov The process is initiated by the addition of a Blaise reaction intermediate to the 1,3-enyne, which then undergoes isomerization, cyclization, and aromatization. nih.gov While not directly starting from 3-(1H-indol-3-yl)-3-oxopropanenitrile, this illustrates the power of cascade sequences in pyridine synthesis.
A more direct example involves the reaction of 3-nitroindoles with pyridinium (B92312) salts, which proceeds via a sequential 1,3-dipolar cycloaddition-ring opening process to generate indolizine (B1195054) structures. acs.org This highlights how the electrophilic nature of certain indole derivatives can be harnessed in tandem reactions to build fused N-heterocyclic systems. acs.org
Leveraging 3-(Cyanoacetyl)indoles in Pyridine Ring Annulation Strategies
3-(Cyanoacetyl)indoles are versatile building blocks for the construction of pyridine rings fused or attached to an indole nucleus. researchgate.netnih.gov These compounds contain a reactive ketonitrile functionality that readily participates in cyclization reactions.
One common strategy is a one-pot, three-component reaction involving a chalcone, 3-(cyanoacetyl)indole, and ammonium (B1175870) acetate (B1210297). researchgate.net This method provides a straightforward and practical approach to synthesizing 2-(1H-indol-3-yl)pyridine derivatives in high yields with short reaction times. researchgate.net Similarly, a four-component coupling of aromatic aldehydes, an appropriate ketone (like 1-(9-butylcarbazol-3-yl)ethanone), 3-(cyanoacetyl)indole, and ammonium acetate can be used to generate more complex substituted pyridines. researchgate.net These reactions can often be accelerated using microwave irradiation. researchgate.net
The underlying chemistry typically involves the formation of an enamine from the ketone and ammonium acetate, which then reacts with the 3-(cyanoacetyl)indole and the aldehyde (or chalcone) through a series of condensation, addition, and cyclization steps to form the pyridine ring.
Catalytic Systems in the Synthesis of this compound Architectures
Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective construction of complex molecules under mild conditions. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of this compound and its analogs.
Application of Transition Metal Catalysis (e.g., Palladium-Mediated Reactions) for Indole and Pyridine Ring Formation
Transition metals, particularly palladium, are extensively used in the synthesis of indole and pyridine-containing compounds due to their ability to catalyze a wide range of cross-coupling and cyclization reactions.
Palladium-catalyzed reactions are crucial for the direct acylation of indoles. For example, an efficient synthesis of 3-acylindoles has been developed using free (N-H) indoles and nitriles, catalyzed by a Pd(OAc)₂/2,2'-bipyridine system. nih.gov This reaction likely proceeds through carbopalladation of the nitrile followed by hydrolysis of the resulting ketimine. nih.gov Another innovative palladium-catalyzed method involves the oxidative cross-coupling of indoles with α-amino carbonyl compounds, which leads to 3-acylated indoles through a selective C-N bond cleavage. acs.orgnih.gov
Furthermore, palladium catalysis is instrumental in constructing the indole ring itself. One such method involves the reductive N-heteroannulation of 2-(2-nitrophenyl)propenoic acid derivatives using carbon monoxide as the reducing agent to form 3-indolecarboxylic acid derivatives. researchgate.net Palladium catalysts have also been employed in the direct C-H arylation of 3-formylindoles and 3-acetylindoles with iodoarenes, demonstrating the power of this approach for functionalizing the indole core. acs.org
Rhodium catalysis has also emerged as a powerful tool. For instance, Rh(III)-catalyzed reactions of N-alkyl anilines with internal alkynes at room temperature, using an in situ generated N-nitroso group as a transient oxidizing directing group, have been developed for the synthesis of a broad range of N-alkyl indoles. rsc.org
| Catalyst System | Reactants | Product Type | Reference |
| Pd(OAc)₂/2,2'-bipyridine | Free (N-H) indoles, Nitriles | 3-Acylindoles | nih.gov |
| Palladium Catalyst | Indoles, α-Amino carbonyl compounds | 3-Acylated indoles | acs.orgnih.gov |
| Palladium Catalyst | 2-(2-Nitrophenyl)propenoic acid derivatives, CO | 3-Indolecarboxylic acid derivatives | researchgate.net |
| Pd(OAc)₂ | 3-Formylindoles/3-Acetylindoles, Iodoarenes | C4-Arylated indole derivatives | acs.org |
| Rh(III) Catalyst | N-Alkyl anilines, Internal alkynes | N-Alkyl indoles | rsc.org |
Organocatalytic and Heterogeneous Catalysis for Sustainable Synthetic Pathways
In the quest for more environmentally friendly and sustainable synthetic methods, organocatalysis and heterogeneous catalysis have gained significant traction. These approaches often avoid the use of toxic and expensive heavy metals and allow for easier catalyst recovery and reuse.
A chemoselective one-pot synthesis of indole-pyrrole hybrids has been developed using a formal [3+2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes. rsc.org This reaction proceeds efficiently without the need for a metal catalyst, showcasing the power of organocatalytic principles.
Heterogeneous catalysts are also being explored. For example, Mg-Al hydrotalcite, a solid base, has been used to catalyze the one-pot multicomponent synthesis of highly substituted pyridines from aldehydes, malononitrile, and thiophenol. growingscience.com The catalyst is easily recovered and can be reused multiple times without a significant loss of activity. growingscience.com Iron-based heterogeneous catalysts, such as anchored Fe₃ clusters, have been investigated for ammonia synthesis and demonstrate the potential of such systems in other nitrogen-containing compound syntheses. nih.gov
The development of photoenzymatic one-pot hybrid systems represents another frontier in sustainable synthesis. For instance, the combination of photocatalytic oxidation of indoles to isatins, followed by an aldol (B89426) reaction catalyzed by wheat germ lipase, has been used to synthesize 3,3-disubstituted indole-2-ketone derivatives. rsc.org This integration of photocatalysis and biocatalysis offers a green and mild pathway to complex indole structures. rsc.org
| Catalyst Type | Reaction | Advantage | Reference |
| Organocatalyst | [3+2] cycloaddition of 3-cyanoacetyl indoles | Metal-free, chemoselective | rsc.org |
| Mg-Al Hydrotalcite (Heterogeneous) | Multicomponent synthesis of pyridines | Reusable, solid base | growingscience.com |
| Photoenzymatic System (e.g., Wheat Germ Lipase) | Oxidation/Aldol reaction of indoles | Green, mild conditions | rsc.org |
Post-Synthetic Structural Elaboration and Diversification of this compound
Post-synthetic modification is a powerful strategy for creating a diverse library of analogs from a common core structure. nih.govnih.govbiosynth.com This approach allows for the late-stage introduction of various functional groups, which can significantly impact the biological activity of the parent molecule.
The indole nucleus possesses multiple sites for functionalization. The C3-carbonyl group in this compound can act as a directing group, influencing the regioselectivity of subsequent reactions on the indole ring. nih.govacs.org
C4-Arylation Directed by the C3-Carbonyl Group:
The carbonyl group at the C3 position of indole derivatives can direct C-H functionalization to the C4 position. nih.govacs.org Palladium-catalyzed C-H arylation of free (NH) indoles with a formyl or acetyl group at the C3-position has been shown to yield C4-arylated products. acs.org For instance, the reaction of 1H-indole-3-carbaldehyde with various aryl iodides in the presence of a Pd(OAc)2 catalyst, AgOAc, and a mixture of HFIP and TFA resulted in the corresponding 4-aryl-1H-indole-3-carbaldehydes. acs.org This methodology is expected to be applicable to this compound, where the pyridylcarbonyl group would direct arylation to the C4 position of the indole ring. In some cases, with 3-acetylindoles, a domino C4-arylation/3,2-carbonyl migration has been observed. acs.org
N-Alkylation of the Indole Ring:
The nitrogen atom of the indole ring is a common site for functionalization. Direct C3 alkylation of indoles is a challenging transformation, but methods have been developed to achieve this selectively. acs.org More commonly, the indole nitrogen can be alkylated under various conditions. For instance, N-alkylation can provide access to a range of substituted analogs.
Halogenation of the Indole Ring:
While direct halogenation of the indole ring can lead to a mixture of products, regioselective methods can be employed. The specific reaction conditions would determine the position of halogenation on the indole nucleus.
| Functionalization | Position | Methodology | Key Reagents | Analogous Substrate Example |
| Arylation | C4 | Palladium-catalyzed C-H arylation | Pd(OAc)₂, AgOAc, Aryl iodide | 1H-indole-3-carbaldehyde |
| Alkylation | N1 | N-Alkylation | Alkyl halide, Base | Indole |
The pyridine ring of this compound is also amenable to a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Nucleophilic Aromatic Substitution:
The pyridine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions relative to the nitrogen atom. stackexchange.comyoutube.comvaia.comyoutube.comyoutube.com The presence of a good leaving group, such as a halogen, at these positions facilitates substitution by various nucleophiles like alkoxides or amines. youtube.com While the parent pyridine ring in this compound does not have a leaving group, prior functionalization, such as halogenation, could enable subsequent nucleophilic substitution reactions. For instance, 2-chloropyridine (B119429) readily reacts with sodium methoxide (B1231860) to yield 2-methoxypyridine. youtube.com
Formation of Pyridine N-oxides:
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. nih.govorganic-chemistry.orgthieme-connect.de This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or sodium percarbonate in the presence of a rhenium-based catalyst. nih.govorganic-chemistry.org The formation of the N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic attacks and can be a precursor for further functionalization. thieme-connect.de For example, 3-cyanopyridine (B1664610) can be oxidized to 3-cyanopyridine-N-oxide using hydrogen peroxide. google.com
Reduction of the Pyridine Ring:
The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. A notable method involves the use of samarium diiodide (SmI₂) in the presence of water, which can rapidly reduce pyridine to piperidine at room temperature. clockss.org This transformation would convert the aromatic pyridine moiety into a saturated heterocyclic ring, significantly altering the three-dimensional structure of the molecule.
| Modification | Reagents | Product Feature |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂N⁻) on a pre-halogenated pyridine ring | Introduction of various substituents at the 2- or 4-position |
| N-Oxide Formation | H₂O₂, mCPBA, or Sodium percarbonate/Re catalyst | Activation of the pyridine ring for further reactions |
| Ring Reduction | SmI₂/H₂O | Conversion of pyridine to piperidine |
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the conversion of one functional group into another. ub.eduimperial.ac.uk This is particularly useful for introducing functionalities that may not be compatible with the initial synthetic steps.
Interconversion of a Cyano Group:
A cyano group, if introduced onto either the indole or pyridine ring, is a versatile handle for further transformations. nih.gov For example, a nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. The synthesis of 3-cyanoacetyl indoles and their subsequent reactions to form pyrimidine (B1678525) derivatives showcases the utility of the cyano group in building complex heterocyclic systems. nih.gov
Transformation of a Nitro Group:
A nitro group, which can be introduced onto the aromatic rings through nitration, is another valuable functional group for interconversion. nih.gov The nitro group can be reduced to an amino group, which can then participate in a wide range of reactions, such as amide bond formation, diazotization, or serving as a directing group for further aromatic substitutions. The reduction of a nitro group is a common and high-yielding transformation in organic synthesis.
| Initial Functional Group | Target Functional Group | Transformation | Typical Reagents |
| Cyano (-CN) | Carboxylic Acid (-COOH) | Hydrolysis | H₃O⁺, heat |
| Cyano (-CN) | Amine (-CH₂NH₂) | Reduction | LiAlH₄ or H₂, catalyst |
| Nitro (-NO₂) | Amine (-NH₂) | Reduction | H₂, Pd/C or SnCl₂, HCl |
Elucidation of Reaction Mechanisms and Chemical Reactivity Profiles of 3 Pyridine 3 Carbonyl 1h Indole
Mechanistic Studies of Electrophilic Substitution on the 1H-Indole Moiety, Particularly at C-3
The indole (B1671886) ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic substitution reactions. bhu.ac.in The preferred site for this attack is the C-3 position of the pyrrole (B145914) ring. bhu.ac.inquimicaorganica.org This regioselectivity is attributed to the greater stability of the cationic intermediate formed upon attack at C-3 compared to attack at other positions, such as C-2. bhu.ac.in
The mechanism involves the attack of an electrophile on the electron-rich C-3 position. This disrupts the aromaticity of the pyrrole ring and forms a resonance-stabilized cation, often referred to as a Wheland intermediate or sigma complex. ic.ac.uk The positive charge in this intermediate is delocalized over the C-2 atom and the nitrogen atom of the indole ring. bhu.ac.in This delocalization, which involves the lone pair of electrons on the nitrogen, is key to the stability of the intermediate. bhu.ac.inic.ac.uk In contrast, electrophilic attack at the C-2 position results in a less stable intermediate where stabilization would require disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in
If the C-3 position is already occupied by a substituent, as is the case in 3-(pyridine-3-carbonyl)-1H-indole, electrophilic substitution can be directed to the C-2 position. bhu.ac.inquimicaorganica.org However, the presence of the electron-withdrawing acetyl group at C-3 can significantly alter the reactivity of the indole ring. nih.gov
It is important to note that under strongly acidic conditions, the indole nitrogen can be protonated. However, protonation at the C-3 position is thermodynamically more favorable, leading to the formation of a 3H-indolium cation. bhu.ac.in This C-3 protonation deactivates the pyrrole ring towards further electrophilic attack. bhu.ac.in
Nucleophilic and Electrophilic Characteristics of the Pyridine (B92270) Heterocycle in this compound
The pyridine ring, in contrast to the electron-rich indole moiety, is an electron-deficient heterocycle. This is due to the presence of the electronegative nitrogen atom, which withdraws electron density from the ring. researchgate.netslideshare.net This electron deficiency makes the pyridine ring less susceptible to electrophilic attack compared to benzene. researchgate.netquora.com When electrophilic substitution does occur on an unsubstituted pyridine ring, it preferentially takes place at the 3-position. researchgate.netslideshare.netquora.comquora.com This is because the intermediates formed from attack at the 2- or 4-positions would place a destabilizing positive charge on the electronegative nitrogen atom. quora.combhu.ac.in
Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack. researchgate.net The nitrogen atom in pyridine possesses a lone pair of electrons that is not delocalized within the aromatic system, allowing it to act as a nucleophile and a base. bhu.ac.inchemtube3d.com Pyridine is often utilized as a nucleophilic catalyst in reactions such as acylations. chemtube3d.com In the context of this compound, the pyridine nitrogen can be protonated or alkylated. bhu.ac.in
Reactivity Pathways of the Carbonyl Bridge in this compound
The carbonyl group (C=O) serves as a bridge between the indole and pyridine rings and exhibits its own characteristic reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.
Common reactions involving the carbonyl bridge include:
Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) or a hydroxyl group (CH-OH). Common reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride can be employed for this transformation.
Nucleophilic Addition: Nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is a key step in many reactions, including the formation of alcohols and the extension of carbon chains.
The presence of the electron-withdrawing pyridine ring and the electron-donating indole ring can influence the reactivity of the carbonyl group.
Detailed Reaction Mechanism Proposals for Multicomponent and Cascade Reactions Leading to this compound Analogs
Multicomponent reactions (MCRs) and cascade reactions are efficient synthetic strategies for constructing complex molecules like analogs of this compound from simple starting materials in a single pot. nih.govrsc.orgacsgcipr.org These reactions often involve a sequence of elementary steps that proceed without the isolation of intermediates. rsc.org
The synthesis of pyridine and fused pyridine derivatives, which are analogs of the pyridine moiety in the target molecule, often involves a series of well-established reactions.
Knoevenagel Condensation: This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. rsc.orgacs.orgnih.gov In the context of synthesizing pyridine analogs, this could involve the reaction of an aldehyde with a dicarbonyl compound. nih.gov The mechanism starts with the deprotonation of the active methylene compound by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. nih.gov Subsequent dehydration yields an α,β-unsaturated compound. acs.orgnih.gov
Michael Addition: This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). nih.govmdpi.com In the synthesis of pyridine analogs, an enamine or another suitable nucleophile can add to the product of the Knoevenagel condensation. nih.gov
Nucleophilic Addition and Cyclization: Following the Michael addition, the resulting intermediate can undergo intramolecular nucleophilic addition and cyclization to form the heterocyclic ring. nih.govnih.gov This often involves the attack of a nitrogen atom on a carbonyl group, followed by dehydration to form the aromatic pyridine ring. nih.gov
For instance, a plausible pathway for the synthesis of a substituted pyridine ring could start with a Knoevenagel condensation between an aldehyde and a β-ketoester. The resulting α,β-unsaturated compound can then undergo a Michael addition with an enamine. The intermediate from this step can then cyclize, with the nitrogen of the enamine attacking one of the carbonyl groups, and subsequent elimination of water to form the dihydropyridine (B1217469) ring, which is then oxidized to the pyridine. acsgcipr.org
The selectivity of multicomponent and cascade reactions is governed by the relative stabilities of the various intermediates and the energy barriers of the transition states for each possible reaction pathway. nih.govacs.org
In the synthesis of complex molecules, multiple reactive sites can lead to the formation of different isomers. For example, in the synthesis of fused indole systems, the initial reaction can occur at different positions of the indole ring. mdpi.com The regioselectivity is often determined by the kinetic and thermodynamic stability of the intermediates. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, are valuable tools for elucidating reaction mechanisms and understanding selectivity. nih.govacs.org These studies can provide insights into the energies of intermediates and transition states, helping to predict the most favorable reaction pathway. For instance, DFT calculations have been used to investigate the mechanism of Knoevenagel condensations, Michael additions, and cyclization steps in the formation of heterocyclic compounds, revealing the key transition states that control the outcome of the reaction. nih.gov
The choice of catalyst can also play a crucial role in controlling the selectivity of a reaction by stabilizing specific transition states. nih.gov
The reaction conditions, particularly the solvent and temperature, can have a significant impact on the kinetics and thermodynamics of a reaction, thereby influencing the reaction rate and the distribution of products. nih.govresearchgate.net
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states. Polar solvents can stabilize charged species, potentially lowering the activation energy for certain steps. nih.gov In some cases, solvent-free conditions have been shown to be effective, offering environmental benefits and sometimes leading to improved yields. nih.govnih.gov The choice of solvent can also affect the regioselectivity of a reaction. nih.gov
Temperature Effects: Increasing the temperature generally increases the rate of a reaction by providing the molecules with sufficient energy to overcome the activation energy barrier. researchgate.net However, higher temperatures can also lead to the formation of undesired side products or the decomposition of reactants and products. In some reactions, temperature can be used to control the selectivity. For example, a reaction might favor one product at a lower temperature (kinetic control) and a different, more stable product at a higher temperature (thermodynamic control). gatech.edu In some instances, a synergistic effect between temperature and a catalyst has been observed. nih.gov
The optimization of solvent and temperature is therefore a critical aspect of developing efficient and selective synthetic methods for this compound analogs.
Computational Chemistry and Molecular Modeling for 3 Pyridine 3 Carbonyl 1h Indole Research
Quantum Chemical Investigations of 3-(Pyridine-3-carbonyl)-1H-indole Electronic Structure
Quantum chemical methods are essential for elucidating the electronic characteristics of this compound. These calculations provide a fundamental understanding of the molecule's geometry, stability, and the distribution of its electrons, which collectively govern its chemical behavior.
Density Functional Theory (DFT) has become a primary tool for electronic structure calculations due to its favorable balance of accuracy and computational cost. ohio-state.edu For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to determine its most stable three-dimensional structure (ground state geometry). dtic.milniscair.res.in This process involves optimizing the molecular geometry to find the lowest energy conformation, which provides precise data on bond lengths, bond angles, and dihedral angles.
The calculations for related heterocyclic structures, such as 3-methyl indole (B1671886), have demonstrated the reliability of DFT in predicting geometries. dtic.mil For this compound, these calculations would reveal the planarity of the indole and pyridine (B92270) rings and the relative orientation of these two moieties connected by the carbonyl linker. The total energy calculated for the optimized structure is a key indicator of the molecule's thermodynamic stability.
Table 1: Illustrative Optimized Geometrical Parameters for this compound from DFT Calculations This table presents expected values based on DFT studies of similar heterocyclic structures. The atom numbering corresponds to standard nomenclature for the indole and pyridine rings linked by a carbonyl group.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C(carbonyl)-C(indole) | ~1.48 Å |
| C(carbonyl)-C(pyridine) | ~1.50 Å | |
| C=O(carbonyl) | ~1.23 Å | |
| N(indole)-H | ~1.01 Å | |
| Bond Angles | O=C-C(indole) | ~121° |
| O=C-C(pyridine) | ~119° | |
| C(indole)-C-C(pyridine) | ~120° | |
| Dihedral Angle | C(indole ring)-C(indole)-C(carbonyl)-C(pyridine) | Variable (see Sec. 4.2.1) |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties Relevant to Chemical Reactivity
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of electronic excited states. ohio-state.eduuci.edu This method is crucial for understanding a molecule's response to light, such as its UV-visible absorption spectrum. rsc.org By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). ohio-state.edu
For this compound, TD-DFT calculations would identify the nature of its electronic transitions. nih.govtubitak.gov.tr For example, transitions could be localized on the indole or pyridine rings (π→π*) or involve charge transfer between the two aromatic systems. The oscillator strength (f) is also calculated for each transition, indicating its probability. A high oscillator strength corresponds to an intense peak in the absorption spectrum. This information is vital for applications in photochemistry and for designing molecules with specific optical properties. rsc.orgnih.gov
Table 2: Representative Excited State Data from TD-DFT Calculations This table illustrates the type of data obtained from TD-DFT analysis, based on studies of similar aromatic ketones.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 3.54 | 350 | 0.25 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 3.91 | 317 | 0.18 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 4.28 | 290 | 0.45 | HOMO → LUMO+1 (π→π*) |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance in Reactivity and Electronic Transitions
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.govresearchgate.net
In this compound, the spatial distribution of the HOMO and LUMO would likely be delocalized across the π-conjugated system. Analysis would show whether the electron density of the HOMO is concentrated more on the electron-rich indole ring, while the LUMO is centered on the electron-deficient pyridine ring and the carbonyl group. This distribution is key to predicting the sites of electrophilic and nucleophilic attack and understanding the charge transfer characteristics of the molecule's electronic transitions. researchgate.net From the HOMO and LUMO energies, other important chemical descriptors such as ionization potential, electron affinity, and chemical hardness can be derived. researchgate.net
Table 3: Illustrative Electronic Properties Derived from FMO Analysis This table shows typical quantum chemical descriptors calculated from HOMO and LUMO energies, with values based on analyses of comparable heterocyclic compounds. researchgate.net
| Parameter | Formula | Typical Value |
| HOMO Energy | EHOMO | -6.2 eV |
| LUMO Energy | ELUMO | -1.8 eV |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.4 eV |
| Ionization Potential (I) | I ≈ -EHOMO | 6.2 eV |
| Electron Affinity (A) | A ≈ -ELUMO | 1.8 eV |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.2 eV |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.0 eV |
Molecular Dynamics and Conformational Sampling of this compound and its Derivatives
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. This approach provides a dynamic picture of the molecule's flexibility and stability in various environments.
By running simulations, researchers can generate a potential energy surface that maps the energy of the molecule as a function of these torsional angles. researchgate.net This map reveals the lowest-energy (most stable) conformations and the energy barriers between them. For molecules with similar linkers, it has been shown that certain conformations are preferred due to a balance of steric hindrance and electronic effects like conjugation. mdpi.com The results would indicate whether the molecule prefers a more planar or a twisted conformation, a critical factor influencing how it might fit into a protein's binding site.
MD simulations are also used to assess the structural stability and dynamic behavior of this compound in realistic environments, such as in an aqueous solution. researchgate.net A common method to analyze stability is to calculate the Root Mean Square Deviation (RMSD) of the molecule's atoms over the course of the simulation with respect to its initial, energy-minimized structure. A low and stable RMSD value over time indicates that the molecule maintains a stable conformation, while large fluctuations could signify significant flexibility or conformational changes. nih.gov
These simulations can also reveal specific intramolecular and intermolecular interactions, such as hydrogen bonds with solvent molecules, that stabilize the structure. nih.gov Understanding this dynamic behavior is crucial for predicting how the molecule will behave in a biological system, including its solubility and ability to cross membranes. researchgate.net
Table 4: Representative RMSD Data from a Molecular Dynamics Simulation This table illustrates how RMSD values for the backbone atoms of this compound might be presented to show structural stability over a simulated time period.
| Simulation Time (ns) | RMSD (Å) |
| 0 | 0.00 |
| 10 | 1.15 |
| 20 | 1.21 |
| 30 | 1.18 |
| 40 | 1.25 |
| 50 | 1.23 |
Ligand-Based and Structure-Based Computational Design Approaches for this compound Analogs (Theoretical Framework)
Computational design strategies are pivotal in modern medicinal chemistry for the rational design of novel therapeutic agents. For analogs of this compound, both ligand-based and structure-based methods offer a theoretical framework to guide the synthesis of compounds with improved affinity and selectivity. These approaches leverage the structural information of known active molecules or the three-dimensional structure of the biological target.
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. researchgate.net A pharmacophore model for this compound analogs would identify the key chemical features responsible for their biological activity. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR).
For the this compound scaffold, the indole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen serve as hydrogen bond acceptors. The indole and pyridine rings themselves constitute aromatic and potentially hydrophobic features. By aligning a set of active analogs, a 3D pharmacophore model can be generated. For instance, a study on pyrido[3,4-b]indole derivatives identified a four-point pharmacophore model consisting of one hydrogen bond donor and three ring elements as crucial for activity. nih.gov Similarly, research on indole-pyridine conjugates used 3D pharmacophore modeling to explain the parameters controlling their biological effects. nih.gov Such a model for this compound analogs would serve as a 3D query to screen large chemical databases for new molecules with the desired spatial arrangement of features, potentially leading to the discovery of novel hits with diverse core structures. researchgate.netnih.gov
Molecular docking is a structure-based computational method that predicts the preferred orientation of a ligand when bound to a target receptor. semanticscholar.org This technique is instrumental in understanding the binding mode of this compound and its analogs at the atomic level, provided the 3D structure of the target protein is known or can be reliably modeled through homology modeling. nih.gov
The docking process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function. This allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the target. For example, docking studies on (1H-indol-3-ylmethylene)-pyridin-3-yl-amine, a structurally related compound, revealed binding affinities and interactions with cancer target proteins like VEGFR2 and EGFR. physchemres.org In another study, docking of novel 1H-3-indolyl derivatives into the active site of cytochrome c peroxidase was used to propose a mechanism of action. nih.gov For this compound, docking could elucidate how the indole and pyridine moieties fit into the binding pocket and which specific residues they interact with, guiding modifications to enhance binding affinity and selectivity. nih.gov
Below is a table summarizing molecular docking results for structurally related indole-pyridine compounds from the literature.
| Compound Class | Target Protein | Key Interactions/Findings | Reference |
| (1H-indol-3-ylmethylene)-pyridin-3-yl-amine | VEGFR2, EGFR | Moderate binding affinities predicted, suggesting potential as a multi-targeted inhibitor. | physchemres.org |
| 1H-3-indolyl derivatives | Cytochrome c Peroxidase | Proposed mechanism of action as promising inhibitors. | nih.gov |
| Pyrido[3,4-b]indoles | MDM2 | Guided the synthesis of compounds that interfere with the p53-MDM2 interaction. | nih.gov |
| 2-((1H-indol-3-yl)thio)acetamide derivatives | Neuraminidase (NA) | H-bond and hydrophobic interactions with key residues (ARG118, ASP151, GLU119) were identified. | semanticscholar.org |
This table is for illustrative purposes and shows data for related compound classes to demonstrate the application of molecular docking.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ej-chem.org By developing a QSAR model for this compound analogs, it becomes possible to predict the activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates. semanticscholar.org
QSAR models can be 2D or 3D. 2D-QSAR models use descriptors calculated from the 2D structure, such as molecular weight, logP, and topological indices. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of molecules and use steric and electrostatic fields as descriptors. nih.gov Studies on related structures, such as indole-pyridine conjugates and pyrido[b]indole derivatives, have successfully employed QSAR to create predictive models. nih.govnih.gov For example, a QSAR study on pyrido[b]indole derivatives yielded models with high predictive power (r² up to 0.70) for antiproliferative activity against various cancer cell lines. nih.gov A robust QSAR model for this compound analogs would provide valuable insights into which structural modifications (e.g., adding substituents to the indole or pyridine rings) are likely to increase or decrease biological activity. eurjchem.com
The table below presents examples of QSAR models developed for related indole derivatives.
| Compound Series | QSAR Method | Key Findings | Reference |
| Pyrido[b]indole derivatives | 2D-QSAR (KPLS) & 3D-QSAR (PHASE) | Successful predictive models for antiproliferative activity. Atom triplet and linear fingerprints were the best 2D descriptors. | nih.gov |
| 1H-3-indolyl derivatives | 2D-QSAR | Generated models to predict antioxidant activity. | nih.gov |
| Indole-pyridine conjugates | 2D-QSAR | Explained the parameters controlling bronchodilation properties. | nih.gov |
| 2-((1H-indol-3-yl)thio)acetamide derivatives | 2D-QSAR & 3D-QSAR (CoMFA/CoMSIA) | Developed reliable models for predicting anti-influenza A virus activity. | semanticscholar.org |
This table illustrates the application of QSAR to similar heterocyclic systems.
In Silico Approaches to Reaction Pathway Prediction and Catalyst Design
Computational chemistry offers powerful tools not only for drug design but also for understanding and optimizing chemical syntheses. In silico methods can predict reaction pathways, elucidate mechanisms, and aid in the rational design of catalysts for the synthesis of complex molecules like this compound.
The synthesis of this compound typically involves reactions such as the Friedel-Crafts acylation of indole with a derivative of nicotinic acid (pyridine-3-carboxylic acid). Understanding the detailed mechanism of such reactions is crucial for optimizing conditions and improving yields. Computational methods, particularly Density Functional Theory (DFT), can be employed to map out the potential energy surface of the reaction. physchemres.orgmdpi.com
This involves calculating the geometries and energies of reactants, intermediates, transition states, and products. By identifying the transition state structures and their corresponding energy barriers (activation energies), the rate-determining step of the reaction can be pinpointed. For example, in a Friedel-Crafts acylation, DFT calculations could compare the energy profiles for acylation at different positions of the indole ring, explaining the observed C3 selectivity. Furthermore, these calculations can shed light on the role of Lewis acid catalysts, showing how they coordinate to the acylating agent and lower the activation energy. While specific computational studies on the synthesis of this compound are not widely published, the principles are well-established for a variety of organic reactions. researchgate.net
The choice of catalyst is critical for the efficiency of many organic syntheses. For instance, the synthesis of indole-3-yl aryl ketones can be achieved via palladium-catalyzed carbonylation reactions. researchgate.net Virtual screening is an in silico technique that can accelerate the discovery of optimal catalysts. This approach involves creating a computational library of potential catalyst candidates and evaluating their performance for a specific reaction using quantum chemical calculations.
For the synthesis of this compound, a virtual screen could be designed to find the best catalyst for a cross-coupling or carbonylation reaction. The library might include various palladium or other transition metal complexes with different ligands. For each candidate catalyst, computational methods would be used to model the key steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. By calculating the energy barriers for the rate-determining step for each catalyst, their relative efficiencies can be predicted. This allows researchers to focus their experimental efforts on a smaller set of the most promising candidates identified through the virtual screen, saving time and resources.
Theoretical Structure Activity Relationship Sar Principles and Scaffold Design for 3 Pyridine 3 Carbonyl 1h Indole Derivatives
Impact of Indole (B1671886) Ring Substitutions on Predicted Molecular Interactions
The indole ring is a privileged bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. wikipedia.org Its electronic properties and reactivity are not uniform across the structure, making the position of substituents a critical determinant of molecular interactions. The pyrrole moiety is generally more reactive toward electrophiles than the benzene portion. wikipedia.orgquora.com
The pyrrolic part of the indole nucleus, specifically positions N-1, C-2, and C-3, plays a pivotal role in molecular interactions. The most reactive position for electrophilic aromatic substitution on the indole ring is C-3, which is estimated to be 10¹³ times more reactive than benzene. wikipedia.org
N-1 Position: The nitrogen atom at position 1 is crucial for tuning the electronic properties of the entire indole ring. The presence of a hydrogen atom (N-H) allows it to act as a hydrogen bond donor. Substitution at this position can significantly alter the nucleophilicity of the ring system. The use of electron-withdrawing protecting groups on the indole nitrogen can decrease the nucleophilicity at the C-3 position, potentially hindering certain reactions. beilstein-journals.org Conversely, the nature of the N-1 substituent can be modulated to enhance binding affinity or modify pharmacokinetic properties.
C-2 Position: While C-3 is the most common site of electrophilic attack, substitution at C-2 is also a key strategy in scaffold design. The presence of certain functional groups at this position can be essential for biological activity. For instance, in a series of CysLT1 antagonists, a carboxylic acid group at the C-2 position of the indole ring was found to be necessary for potent activity. nih.gov Its removal led to a significant decrease in potency, highlighting its role as a critical pharmacophore, likely involved in a key ionic or hydrogen-bonding interaction with a biological target. nih.gov
Electrophilic substitution on the benzene portion of the indole ring, often referred to as the carbocyclic ring, typically occurs only after the more reactive N-1, C-2, and C-3 positions are substituted. wikipedia.org However, direct functionalization of this ring is a vital strategy for fine-tuning a compound's properties. Substituents on the benzene ring can modulate the electronic distribution across the entire indole scaffold and introduce new points of interaction with a target.
Computational studies have shown that substitutions on the six-membered ring of indole have a significant effect on the ground state electronic structure. chemrxiv.org The nature and position of these substituents dictate their impact. For example, an electron-donating group (EDG) can increase the electron density of the ring system, potentially enhancing π-π stacking interactions, while an electron-withdrawing group (EWG) can decrease it. nih.govmdpi.com
Research on CysLT1 antagonists demonstrated clear SAR trends for substitutions on the indole's benzene ring. Fluorine-substituted derivatives were generally more potent than chlorine-substituted ones, and methoxy (B1213986) groups were also found to be favorable. nih.gov The position of these substituents was also critical, with substitution at C-7 being the most favorable in some cases, while C-4 was the least favorable. nih.gov
| Position | Substituent | Predicted Impact on Activity | Rationale |
|---|---|---|---|
| C-4 | F, Cl | Least Favorable | Potential for steric clash or unfavorable electronic interactions in the binding pocket. |
| C-5 | F, Cl, OMe | Moderately Favorable | Can engage in productive interactions depending on the specific group and binding site topology. |
| C-6 | F, Cl | Favorable | Likely contributes to enhanced binding affinity through specific interactions. |
| C-7 | OMe | Most Favorable | The methoxy group may act as a hydrogen bond acceptor or provide optimal van der Waals contacts. |
Furthermore, studies on 4-substituted indoles have shown a clear correlation between the electronic nature of the substituent and the chromophore's absorption properties. This highlights how substitutions on the benzene ring can directly modulate the electronic transition energies of the indole scaffold. nih.gov
| Substituent (X) | Type | λab max (nm) in Ethanol (B145695) | Shift Relative to Indole (271 nm) |
|---|---|---|---|
| -NH2 | Strong EDG | 265 | Blue-shift |
| -OH | EDG | 268 | Blue-shift |
| -CH3 | Weak EDG | 269 | Blue-shift |
| -H | Reference | 271 | - |
| -Cl | Weak EWG | 274 | Red-shift |
| -CN | Strong EWG | 288 | Red-shift |
| -NO2 | Very Strong EWG | 345 | Red-shift |
Effects of Pyridine (B92270) Ring Modifications on Predicted Molecular Interactions
The pyridine ring, a six-membered aromatic heterocycle, has an electronic structure that is distinct from benzene. The presence of the electronegative nitrogen atom makes the ring electron-deficient, or π-deficient, which influences its reactivity and interaction profile. uobabylon.edu.iq This π-deficiency generally makes the pyridine ring less reactive toward electrophilic substitution but more susceptible to nucleophilic attack compared to benzene. uobabylon.edu.iq
The placement of substituents on the pyridine ring is a powerful tool for modulating the parent molecule's properties. The nitrogen atom itself can act as a hydrogen bond acceptor through its lone pair of electrons, which reside in an sp² orbital in the plane of the ring and are not part of the aromatic system. nih.govlibretexts.orgopenstax.org
Structure-activity relationship studies on various compound classes have demonstrated that substitution on the pyridine ring can provide a regulatory handle on the electronic properties of a molecule without inducing significant changes in geometry. nih.govnih.gov Placing substituents at the 4-position of the pyridine ring, for example, has been shown to successfully tune the electronic properties of the metal center in pyridinophane complexes. nih.gov This principle is directly applicable to the 3-(pyridine-3-carbonyl)-1H-indole scaffold, where both electron-donating groups (EDGs) like -NMe₂ and -OMe, and electron-withdrawing groups (EWGs) like -Cl and -CN, can be strategically placed to fine-tune interactions with a biological target. nih.gov An EDG would increase the pyridine ring's electron density, making the nitrogen a stronger hydrogen bond acceptor, while an EWG would have the opposite effect.
The aromaticity and electronic properties of the pyridine ring are intrinsically linked to the electronegative nitrogen atom, which reduces the π-electron density relative to benzene. uobabylon.edu.iq This inherent π-deficient character is a key feature that can be modulated through substitution.
Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy groups, can enhance the electron-rich character of the pyridine ring. acs.org This increase in electron density can make the ring more reactive and can strengthen p-π interactions with electron-deficient aromatic residues in a protein binding pocket. acs.org
Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs further decreases the π-electron density. This modification can be used to disfavor certain electronic interactions or to make the ring more susceptible to nucleophilic attack, a property that can be exploited in covalent inhibitor design. Studies have shown that EWGs on a pyridine ring can lead to a large shift in the redox potentials of associated metal complexes, demonstrating a powerful method for tuning electronic properties. nih.gov
The presence of any substituent, regardless of its electronic nature, can strongly impact the geometry, electrostatic properties, and molecular topology of the pyridine ring, leading to dramatic modifications in both intra- and intermolecular interactions. rsc.org
Conformational Dynamics of the Inter-Ring Carbonyl Linkage and Its Role in Molecular Recognition
The carbonyl group linking the indole C-3 and the pyridine C-3 positions is not merely a spacer but a critical dynamic element. The single bonds flanking the carbonyl group (C(indole)-C(carbonyl) and C(carbonyl)-C(pyridine)) act as rotational axes, affording the molecule significant conformational flexibility. This flexibility allows the indole and pyridine rings to adopt a wide range of spatial orientations relative to one another.
This dynamic nature is central to the process of molecular recognition, which can be understood through models such as "conformational selection" and "induced fit". nih.gov
Conformational Selection: This model posits that a molecule exists in solution as an ensemble of freely interconverting conformations. A biological target then binds to, or "selects," the specific conformation from this ensemble that is most complementary to its binding site. nih.gov
Induced Fit: In this model, the initial binding event is followed by a conformational change in both the ligand and the target to achieve a more stable, tightly bound complex. nih.gov
In reality, molecular recognition is often a combination of both processes. nih.gov The ability of the this compound scaffold to explore various conformations via rotation around the carbonyl linker is essential for it to adapt to the specific topology of a target's binding site. The energetically preferred conformations will be influenced by the substituents on both the indole and pyridine rings. For example, bulky substituents near the linker may introduce steric hindrance, raising the energy barrier for rotation and restricting the molecule to a smaller set of low-energy conformations. Electronic effects, such as conjugation between the rings and the carbonyl group, can also influence the planarity and rotational freedom of the system.
Therefore, the rational design of derivatives based on this scaffold must consider not only the static, electronic effects of substituents but also their dynamic influence on the conformational landscape of the molecule, as this is a key determinant of successful molecular recognition. researchgate.netarxiv.org
Rational Design Principles for this compound Analogs Based on Computational Insights
The rational design of analogs for the this compound scaffold is heavily reliant on computational chemistry to predict and understand the molecular interactions between these potential ligands and their biological targets. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in elucidating the structural requirements for biological activity. These methods help in identifying key pharmacophoric features and guiding the synthesis of more potent and selective molecules. msjonline.org
Computational studies on related indole structures have demonstrated that specific substitutions on the indole ring and the aryl moiety (in this case, pyridine) can significantly influence activity. Molecular docking simulations, for instance, can predict the binding orientation of the this compound scaffold within a protein's active site. Such analyses often reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking that are crucial for binding affinity. For example, the indole NH group can act as a hydrogen bond donor, the carbonyl oxygen as an acceptor, and the pyridine nitrogen as another acceptor or participant in electrostatic interactions.
3D-QSAR studies on similar 3-aroyl-indoles have been used to create models that correlate the three-dimensional properties of the molecules with their biological activity. These models generate contour maps that indicate where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics are favored or disfavored for optimal activity. This information provides a detailed roadmap for designing new analogs with enhanced potency.
The electronic properties of the scaffold are also a critical design parameter. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's stability and reactivity. nih.gov Modifications to either the indole or pyridine ring with electron-donating or electron-withdrawing groups can tune these electronic properties, potentially improving target engagement or pharmacokinetic profiles.
Scaffold Hopping and Bioisosteric Replacement (Theoretical Considerations)
Scaffold hopping and bioisosteric replacement are advanced strategies in medicinal chemistry aimed at discovering novel core structures while retaining the essential pharmacophoric features of a known active compound. mdpi.com These approaches are particularly valuable for optimizing physicochemical properties, improving metabolic stability, or navigating existing patent landscapes.
Scaffold Hopping: In the context of this compound, scaffold hopping involves replacing the central indole-pyridine framework with a completely different, yet functionally equivalent, molecular architecture. The goal is to maintain the three-dimensional orientation of key interaction points. Computational methods can screen virtual libraries of different scaffolds to identify those that can present the key pharmacophoric elements—such as the hydrogen bond donor (indole NH), hydrogen bond acceptor (carbonyl), and the pyridine ring's electrostatic features—in a similar spatial arrangement.
Bioisosteric Replacement: Bioisosterism involves substituting a functional group or a whole substructure with another that has similar physical or chemical properties, leading to a comparable biological response. slideshare.net This strategy is less drastic than scaffold hopping and focuses on modifying specific parts of the molecule. For the this compound scaffold, several theoretical bioisosteric replacements can be considered based on computational analysis and established principles. nih.gov
Indole Ring Bioisosteres: The indole nucleus can be replaced by other bicyclic or monocyclic heterocycles that mimic its shape, size, and electronic properties. Potential replacements could include benzofuran, benzothiophene, azaindoles, or indazole. The choice of isostere would depend on the specific interactions the indole ring makes with the target protein. For instance, if the NH group acts as a critical hydrogen bond donor, an isostere that preserves this capability, like azaindole or indazole, would be a rational choice.
Pyridine Ring Bioisosteres: The pyridine ring can be replaced by other five- or six-membered aromatic heterocycles. The primary consideration is to mimic the hydrogen bonding capacity and electrostatic potential of the pyridine nitrogen. Phenyl rings with appropriate electron-withdrawing substituents, pyrimidine (B1678525), pyrazine, or even isoxazole (B147169) could serve as potential bioisosteres. nih.govdocumentsdelivered.com
Below is a table outlining potential bioisosteric replacements for different moieties of the this compound scaffold.
| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |
| Indole | Benzofuran, Benzothiophene, Azaindole, Indazole | To modify lipophilicity, metabolic stability, and hydrogen bonding capacity while maintaining the core bicyclic structure. |
| Pyridine | Phenyl, Pyrimidine, Thiazole, Isoxazole, Oxadiazole | To alter basicity, polarity, and hydrogen bond acceptor strength. Can also introduce new interaction points. |
| Carbonyl Group | Sulfone, Oxime, Amide, Ethylene, Methyleneoxy | To change the geometry, polarity, and metabolic stability of the linker between the two ring systems. |
Focused Library Design Based on Predicted SAR and Electronic Properties
Following the insights gained from QSAR and molecular docking studies, a focused library of analogs can be designed for synthesis and biological evaluation. This approach is more efficient than random screening, as it concentrates on compounds with a higher probability of being active. The design of such a library for this compound would be guided by predicted Structure-Activity Relationships (SAR) and the electronic influence of substituents.
The core principle is to systematically explore substitutions at various positions on both the indole and pyridine rings. Computational models can predict the effect of adding different functional groups at these positions. For example, if docking studies indicate a hydrophobic pocket near the C5 position of the indole ring, the library would include analogs with various small, lipophilic groups at that position. If QSAR models suggest that an electron-withdrawing group on the pyridine ring enhances activity, the library would feature analogs with substituents like nitro, cyano, or halogen groups.
The design of a focused library would typically involve:
Identification of Key Positions for Substitution: Based on computational analysis, positions on the indole (e.g., N1, C2, C4, C5, C6, C7) and pyridine (e.g., C2', C4', C5', C6') rings are selected for modification.
Selection of Substituents: A diverse set of substituents is chosen to probe for different properties such as size, lipophilicity, and electronic effects (electron-donating vs. electron-withdrawing).
In Silico Screening: The designed virtual library of compounds is then screened computationally. Their predicted binding affinities, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and toxicity profiles are evaluated to prioritize the most promising candidates for synthesis.
The following table provides a hypothetical design for a focused library based on predicted SAR for the this compound scaffold.
| Scaffold Position | Type of Substituent | Rationale based on Predicted SAR | Example Substituents |
| Indole N1 | Alkyl, Benzyl | To explore interactions in the N1-region and improve pharmacokinetic properties. | Methyl, Ethyl, Benzyl |
| Indole C5 | Halogens, Small Alkyls | To interact with a predicted hydrophobic pocket and modulate electronic properties. | -F, -Cl, -CH3 |
| Indole C6 | Electron-donating groups | To increase electron density in the indole ring, potentially enhancing π-π stacking. | -OCH3, -OH |
| Pyridine C4' | Electron-withdrawing groups | To decrease the basicity of the pyridine nitrogen and potentially form specific interactions. | -CN, -CF3, -NO2 |
| Pyridine C5' | Bulky hydrophobic groups | To probe for steric tolerance and potential hydrophobic interactions in this region. | Phenyl, t-Butyl |
This systematic and computationally guided approach ensures that the synthesized library of compounds provides meaningful SAR data, accelerating the process of identifying lead compounds with improved biological activity and drug-like properties.
Q & A
Q. What are the common synthetic routes for preparing 3-(pyridine-3-carbonyl)-1H-indole, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling pyridine derivatives to the indole core. One approach uses nucleophilic addition of indole to pyridinium salts under acidic conditions, as demonstrated in the reaction of indole with tosyl chloride in pyridine at 0°C, followed by neutralization and purification . Alternative routes include iodination strategies (e.g., introducing iodine at the 6th position of indole using iodine/oxidizing agents in dichloromethane or acetonitrile) or sulfur-based coupling via iodine-catalyzed thiolation . Key factors affecting yield include solvent choice (polar aprotic solvents enhance reactivity), temperature control (0–25°C for regioselectivity), and catalyst selection (e.g., iodine for thiolation ).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming substituent positions. For example, in 3-{1-[(4-methylphenyl)sulfonyl]-1,4-dihydropyridin-4-yl}-1H-indole, NH protons resonate at δ 10.84 ppm, while aromatic protons show distinct splitting patterns (e.g., δ 7.78 ppm for tosyl group protons) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions. Single-crystal studies confirmed the dihydropyridine-indole linkage in analogous compounds .
- ESI-MS : Detects molecular ions and fragmentation patterns (e.g., loss of tosyl groups at m/z 195 ).
Q. What are the primary pharmacological targets of this compound derivatives?
- Methodological Answer : These derivatives often target serotonin receptors (e.g., 5-HT1A) and serotonin transporters (SERT). Structural analogs with pyridine/piperidine substitutions show dual affinity for 5-HT1A-R and SERT, validated via radioligand binding assays . Modifications at the 3-position (e.g., piperidinyl vs. pyridinyl groups) influence agonism/antagonism profiles .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of pyridine coupling to the indole ring during synthesis?
- Methodological Answer :
- Directing groups : Electron-withdrawing groups (e.g., carbonyl) at the indole 3-position direct pyridine coupling via electrophilic aromatic substitution .
- Catalysts : Iodine or Pd-based catalysts enhance cross-coupling efficiency. For example, iodine-mediated thiolation achieves >80% yield in 3-arylthioindoles .
- Solvent effects : Polar solvents (e.g., acetonitrile) stabilize transition states in nucleophilic additions .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare analogs with varying substituents. For instance, replacing 3-(piperidin-4-yl)-1H-indole with 3-(piperidin-3-yl)-1H-indole alters 5-HT1A binding due to steric/electronic differences .
- Functional assays : Distinguish pre- vs. postsynaptic agonism using cell-based models (e.g., cAMP assays for 5-HT1A activity) .
- Crystallographic data : Correlate binding modes with activity. X-ray structures of receptor-ligand complexes can clarify discrepancies .
Q. How do modifications at the 3-position of the indole ring affect binding affinity to serotonin receptors?
- Methodological Answer :
- Steric effects : Bulky groups (e.g., tosyl-dihydropyridine) reduce affinity by hindering receptor entry, while compact groups (e.g., pyridine-3-carbonyl) enhance fit .
- Electronic effects : Electron-deficient substituents (e.g., nitrovinyl groups) increase π-π stacking with receptor aromatic residues, as seen in 3-(2-nitrovinyl)indole derivatives .
- Comparative docking : Molecular modeling of this compound vs. 3-(piperidinyl)-1H-indole analogs predicts binding pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
